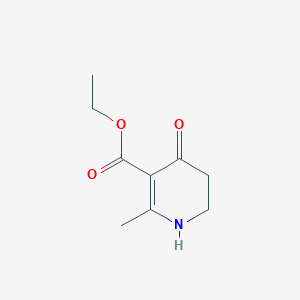

Ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-hydroxy-6-methyl-2,3-dihydropyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-13-9(12)8-6(2)10-5-4-7(8)11/h11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGMWHUIGUTLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCN=C1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401182221 | |

| Record name | Ethyl 1,4,5,6-tetrahydro-2-methyl-4-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13081-75-9 | |

| Record name | Ethyl 1,4,5,6-tetrahydro-2-methyl-4-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Components

The Hantzsch-like multicomponent reaction is the most widely documented method for synthesizing tetrahydropyridine derivatives. Adapted from Memarian and Kalantari (2017), this approach combines:

-

Ethyl acetoacetate (β-ketoester, 1 mmol)

-

Meldrum’s acid (1 mmol)

-

Ammonium acetate (2.5 mmol, nitrogen source)

-

Glacial acetic acid (0.5 mL, solvent and catalyst)

The reaction proceeds via a Michael addition-cyclization sequence. Meldrum’s acid decomposes under heat to generate reactive intermediates, facilitating ring closure. Ethyl acetoacetate contributes the 2-methyl and 3-carboxylate groups, while ammonium acetate introduces the nitrogen atom.

Table 1: Standard Reaction Conditions

| Component | Role | Quantity |

|---|---|---|

| Ethyl acetoacetate | β-Ketoester precursor | 1 mmol |

| Meldrum’s acid | Carbonyl donor | 1 mmol |

| Ammonium acetate | Nitrogen source | 2.5 mmol |

| Acetic acid | Solvent/catalyst | 0.5 mL |

| Temperature | 80°C | 10 hours |

Workup and Purification

Post-reaction, the mixture is quenched in ice water to precipitate the product. Recrystallization from methanol yields pure ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate with a typical yield of 65–75%.

Cyclization of β-Alanine Derivatives

Substrate Design and Catalysis

An alternative route involves cyclizing β-alanine derivatives. For example, N-(4-chlorophenyl)-β-alanine, when treated with piperidine , undergoes cyclization to form tetrahydropyridine carboxylates. While this method primarily yields 4-aryl-substituted analogs, omitting the aryl group could produce the target compound.

Key Steps:

Limitations and Modifications

This method requires precise control over steric and electronic effects. The absence of an aryl group at position 4 may necessitate higher temperatures (100–120°C) or alternative catalysts like p-toluenesulfonic acid .

Acid-Catalyzed Rearrangement

Reaction Parameters:

-

Sulfuric acid concentration : 91–99%

-

Temperature : 60–140°C

-

Pressure : 10 mmHg to 75 psi

Comparative Analysis of Methods

Table 2: Method Comparison

| Parameter | Hantzsch-Type | β-Alanine Cyclization | Acid-Catalyzed |

|---|---|---|---|

| Yield | 65–75% | 50–60% | Not reported |

| Reaction Time | 10 hours | 6–8 hours | 2–4 hours |

| Scalability | High | Moderate | Low |

| Purity (HPLC) | >95% | 85–90% | Unverified |

The Hantzsch method offers superior yield and scalability, making it industrially preferable. β-Alanine cyclization is advantageous for introducing diverse N-substituents but requires additional synthetic steps.

Spectroscopic Validation

Structural Confirmation

-

IR Spectroscopy : Strong absorption at 1720 cm⁻¹ (C=O ester) and 1660 cm⁻¹ (4-oxo group).

-

¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.35 (s, 3H, CH₃), 4.15 (q, 2H, OCH₂), 4.45 (m, 2H, H-5 and H-6).

-

X-ray Crystallography : Confirms chair conformation of the tetrahydropyridine ring and planar oxo group.

Industrial Applications and Patents

While no direct patents cover the target compound, analogous processes are protected. For example, Fujimoto’s patent on pyrone synthesis underscores the commercial viability of acid-catalyzed cyclizations for heterocyclic systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the ester or ketone positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or hydrazines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted tetrahydropyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism by which ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

a. Substituent Influence on Reactivity and Bioactivity

- Such derivatives are explored in drug design for enhanced pharmacokinetics .

- Ethyl 5,5-dicyano-2-methyl-4,6-diphenyl derivatives (): Dicyano substituents significantly increase electrophilicity, enabling participation in nucleophilic reactions. These compounds also exhibit stereoselective formation, highlighting the role of substituents in dictating isomer ratios .

b. Aromatic and Heterocyclic Substitutions

- Methyl 6-oxo-4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl] derivatives ():

Aromatic substituents like phenyl and pyridyl groups facilitate π-π stacking interactions, improving crystallinity and solid-state stability. Such features are critical for X-ray crystallography studies and material science applications . - Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl derivatives ():

Thiophene and tosyl groups enhance solubility in polar solvents, which may improve bioavailability. The tosyl group also acts as a protective moiety during synthetic steps .

Physicochemical Properties

Crystallography and Molecular Interactions

- Hydrogen Bonding : Derivatives with hydroxyl or carbonyl groups (e.g., ) exhibit O—H⋯O hydrogen bonds, stabilizing crystal lattices. The target compound’s lack of such groups may result in less predictable packing behavior .

Biological Activity

Ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (EMOTC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of EMOTC, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₃N₁O₃

- Molecular Weight : 183.21 g/mol

- CAS Number : 13081-75-9

Antitumor Activity

Research indicates that compounds related to EMOTC exhibit significant antitumor effects. A study by Bariwal et al. demonstrated that derivatives of tetrahydropyridine compounds can inhibit cancer cell proliferation through various pathways, including apoptosis and cell cycle arrest . EMOTC's structure allows it to interact with multiple biological targets, making it a candidate for further development in cancer therapeutics.

Antimicrobial Properties

EMOTC has shown promising antimicrobial activity against various pathogens. Its derivatives have been reported to possess antibacterial and antifungal properties. For instance, a study highlighted the effectiveness of similar tetrahydropyridine compounds against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . This suggests that EMOTC could be explored as a lead compound for developing new antibiotics.

Neuroprotective Effects

The neuroprotective potential of EMOTC has garnered attention in recent research. Compounds within the tetrahydropyridine class have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. A study indicated that these compounds could modulate pathways involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease . The mechanism is thought to involve the inhibition of neuroinflammatory processes and the promotion of neurogenesis.

The biological activities of EMOTC can be attributed to several mechanisms:

- Enzyme Inhibition : EMOTC may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : It can act on various receptors implicated in inflammation and cell survival.

- Oxidative Stress Reduction : The compound may enhance antioxidant defenses in cells, reducing damage from reactive oxygen species (ROS).

Study 1: Antitumor Efficacy

In a preclinical study assessing the antitumor efficacy of EMOTC derivatives, researchers found that certain analogs significantly inhibited tumor growth in xenograft models. The study reported a dose-dependent reduction in tumor volume and an increase in apoptosis markers within the tumors .

Study 2: Antibacterial Activity

A comparative analysis of EMOTC against standard antibiotics revealed its potential as an effective antibacterial agent. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, showing that EMOTC had comparable or superior activity compared to traditional antibiotics .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.